2-[3-(1,2,4-Triazol-1-YL)phenyl]-1,3-dioxolane
Overview
Description
2-[3-(1,2,4-Triazol-1-YL)phenyl]-1,3-dioxolane is a heterocyclic compound that features a triazole ring and a dioxolane ring The triazole ring is a five-membered ring containing three nitrogen atoms, while the dioxolane ring is a five-membered ring containing two oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
. This reaction is often carried out in the presence of a copper(I) catalyst under mild conditions.
For the dioxolane ring, a common approach is the reaction of a diol with an aldehyde or ketone under acidic conditions to form the cyclic acetal . The specific reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of 2-[3-(1,2,4-Triazol-1-YL)phenyl]-1,3-dioxolane may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as crystallization, distillation, or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[3-(1,2,4-Triazol-1-YL)phenyl]-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form N-oxides under specific conditions.
Reduction: Reduction of the triazole ring can lead to the formation of dihydrotriazoles.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like nitric acid, bromine, and sulfuric acid are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of the phenyl ring can yield nitro derivatives, while oxidation of the triazole ring can produce N-oxides.
Scientific Research Applications
2-[3-(1,2,4-Triazol-1-YL)phenyl]-1,3-dioxolane has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[3-(1,2,4-Triazol-1-YL)phenyl]-1,3-dioxolane involves its interaction with specific molecular targets. For example, in medicinal applications, the triazole ring can bind to the heme iron of cytochrome P450 enzymes, inhibiting their activity . This interaction can disrupt the enzyme’s catalytic cycle, leading to the inhibition of metabolic processes in pathogens or cancer cells.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole derivatives: These compounds also contain a triazole ring but differ in the position of the nitrogen atoms.
Imidazole derivatives: These compounds have a five-membered ring with two nitrogen atoms and are structurally similar to triazoles.
Pyrazole derivatives: These compounds feature a five-membered ring with two adjacent nitrogen atoms.
Uniqueness
2-[3-(1,2,4-Triazol-1-YL)phenyl]-1,3-dioxolane is unique due to the combination of the triazole and dioxolane rings, which imparts distinct chemical and biological properties. The presence of the triazole ring enhances its ability to interact with biological targets, while the dioxolane ring provides additional stability and solubility.
Properties
IUPAC Name |
1-[3-(1,3-dioxolan-2-yl)phenyl]-1,2,4-triazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-2-9(11-15-4-5-16-11)6-10(3-1)14-8-12-7-13-14/h1-3,6-8,11H,4-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAJLZJMDLMGQKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=CC=C2)N3C=NC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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